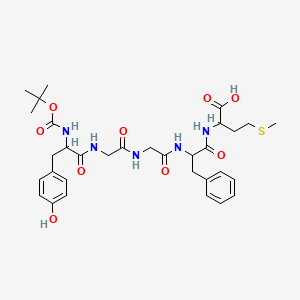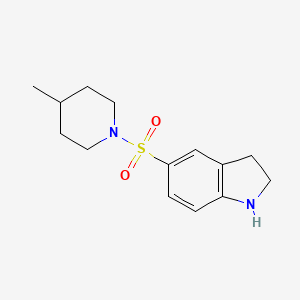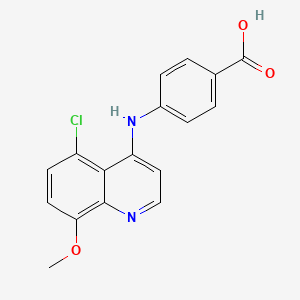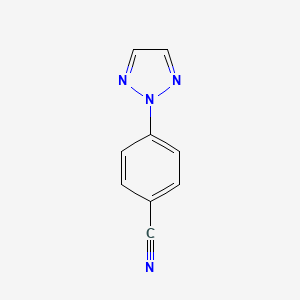
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH: is a synthetic peptide compound. It is composed of several amino acids, including tyrosine, glycine, phenylalanine, and methionine, each protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and research due to its stability and ability to form specific peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino acids during the synthesis process, preventing unwanted side reactions.
Starting Material: The synthesis begins with a resin-bound amino acid.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA).
Coupling: The next amino acid, protected by a Boc group, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like hydrogen fluoride (HF).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: TFA for Boc deprotection, followed by the addition of new protecting groups.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Peptides with different protecting groups or functional modifications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for developing new synthetic methods and understanding peptide behavior.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It can be used to create peptide libraries for high-throughput screening.
Medicine: this compound is used in the development of peptide-based therapeutics. It can be modified to enhance its stability, bioavailability, and target specificity, making it a valuable tool in drug discovery.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a reference standard for quality control. It is also used in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can modulate the activity of the target, leading to various biological effects.
Molecular Targets and Pathways:
Receptors: Peptides can act as agonists or antagonists of receptors, influencing signal transduction pathways.
Enzymes: Peptides can inhibit or activate enzymes, affecting metabolic pathways.
Protein-Protein Interactions: Peptides can disrupt or stabilize protein-protein interactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Boc-D-Tyr-OH: A Boc-protected form of D-tyrosine, used in peptide synthesis.
Boc-Gly-Gly-Phe-Gly-OH: A tetrapeptide used as a cleavable linker in antibody-drug conjugates (ADCs).
Boc-Gly-Phe-Phe-OMe: A tripeptide with unique crystallographic properties, used in structural studies.
Uniqueness: Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH is unique due to its specific amino acid sequence and the presence of both D- and L-forms of amino acids. This configuration can influence its biological activity and stability, making it a valuable tool in research and drug development.
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQHPVFIVMOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)


![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)


